

"spectroscopic data for N-[4-(2-oxopropyl)phenyl]acetamide (NMR, IR, MS)"

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Compound of Interest

Compound Name: *N*-[4-(2-oxopropyl)phenyl]acetamide

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Spectroscopic Data Analysis: N-(4-acetylphenyl)acetamide as a Reference

N-(4-acetylphenyl)acetamide serves as a pertinent reference compound, differing from the target molecule only by a single methylene group. The spectroscopic data for N-(4-acetylphenyl)acetamide is well-documented and provides a strong basis for predicting the spectral characteristics of **N-[4-(2-oxopropyl)phenyl]acetamide**.

Table 1: Summary of Spectroscopic Data for N-(4-acetylphenyl)acetamide

Spectroscopic Technique	Data Type	Observed Values
^1H NMR	Chemical Shift (δ)	δ 2.15 (s, 3H, -NHCOCH ₃), 2.55 (s, 3H, -COCH ₃), 7.60 (d, 2H, Ar-H), 7.90 (d, 2H, Ar-H)
^{13}C NMR	Chemical Shift (δ)	δ 24.5 (-NHCOCH ₃), 26.5 (-COCH ₃), 118.5 (Ar-C), 130.0 (Ar-C), 132.0 (Ar-C), 142.5 (Ar-C), 168.5 (-NHCOCH ₃), 197.0 (-COCH ₃)
IR Spectroscopy	Wavenumber (cm ⁻¹)	~3300 (N-H stretch), ~1670 (Amide C=O stretch), ~1660 (Ketone C=O stretch), ~1600, 1530 (Aromatic C=C stretch)
Mass Spectrometry	m/z	177 (M ⁺), 162, 134, 92, 43

Note: The exact values may vary slightly depending on the solvent and instrument used.

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of the molecule.

Methodology:

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Acquisition:

- Acquire a one-dimensional proton spectrum.
- Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
- Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- ¹³C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.
 - Reference the spectrum to the solvent peak.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs) to obtain the final spectra.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty ATR crystal.
 - Record the sample spectrum over a range of 4000-400 cm⁻¹.
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

- **Data Processing:** The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

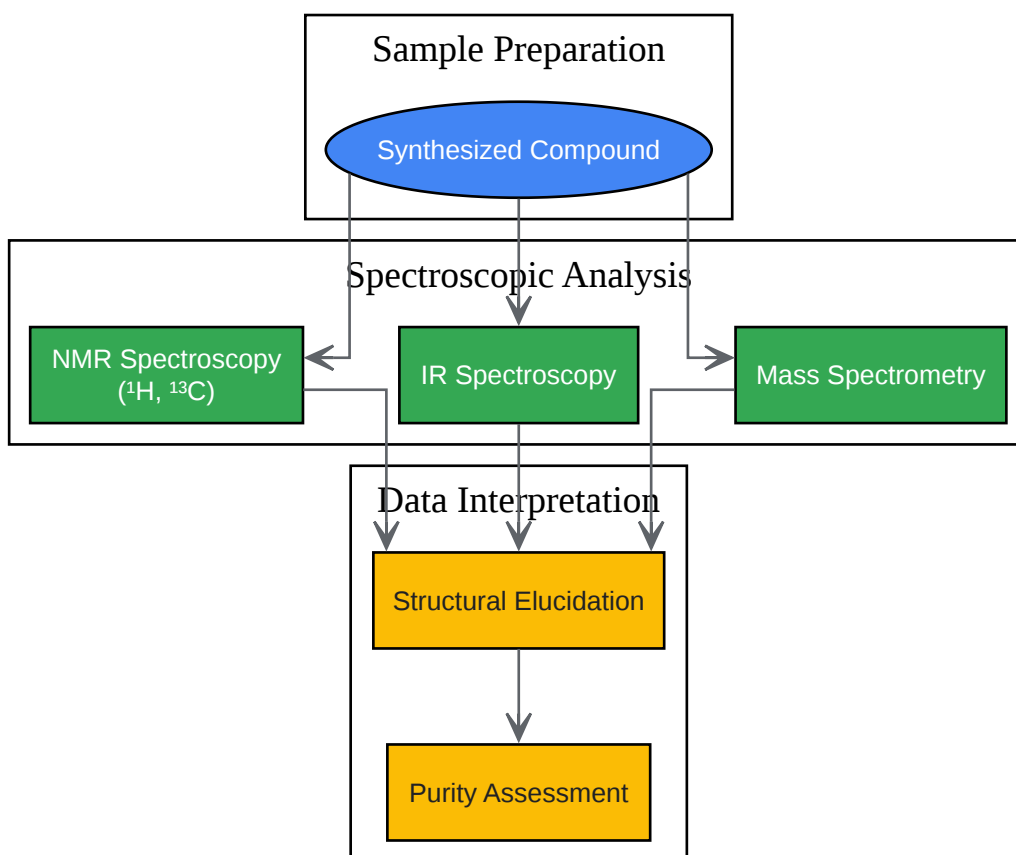
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

- **Sample Introduction:** Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- **Ionization:** Employ an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- **Mass Analysis:** The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** The detector records the abundance of each ion at a specific m/z value.
- **Data Analysis:** The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.

Visualizations

Workflow for Spectroscopic Analysis

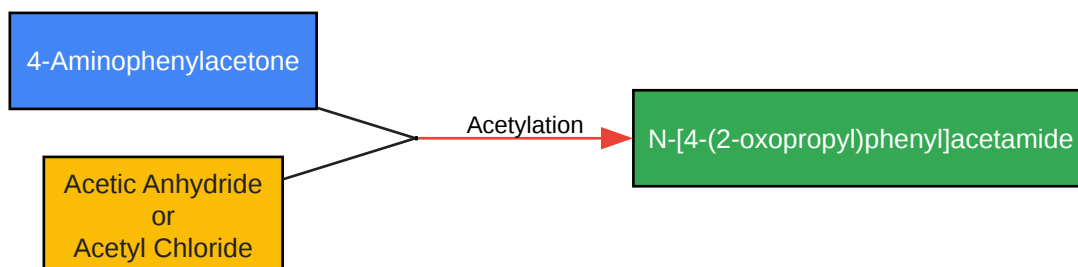


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Caption: General workflow for the spectroscopic analysis of a synthesized compound.

Proposed Synthesis of N-[4-(2-oxopropyl)phenyl]acetamide

A plausible synthetic route to **N-[4-(2-oxopropyl)phenyl]acetamide** could involve the acetylation of 4-aminophenylacetone.



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Caption: A proposed synthetic pathway for **N-[4-(2-oxopropyl)phenyl]acetamide**.

Conclusion

While direct experimental data for **N-[4-(2-oxopropyl)phenyl]acetamide** is not currently available in the reviewed literature, the provided information on the analogous compound, N-(4-acetylphenyl)acetamide, offers a solid foundation for researchers. The spectroscopic data and general experimental protocols outlined in this guide can be effectively utilized for the characterization and identification of the target molecule and other related compounds. The proposed synthetic route provides a logical starting point for the chemical synthesis of **N-[4-(2-oxopropyl)phenyl]acetamide**. It is recommended that any future synthesis of this compound be followed by thorough spectroscopic characterization to confirm its identity.

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